molecular formula C14H11NO2S2 B183853 N-(1-naphthyl)-2-thiophenesulfonamide CAS No. 53442-47-0

N-(1-naphthyl)-2-thiophenesulfonamide

Cat. No.: B183853
CAS No.: 53442-47-0
M. Wt: 289.4 g/mol
InChI Key: QWMMZMCPCHWSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Naphthyl)-2-thiophenesulfonamide is a sulfonamide derivative featuring a 2-thiophenesulfonamide backbone substituted with a 1-naphthyl group at the nitrogen atom. Sulfonamides are a critical class of compounds in medicinal chemistry due to their versatility in binding to biological targets, often acting as enzyme inhibitors or receptor modulators .

Properties

CAS No.

53442-47-0

Molecular Formula

C14H11NO2S2

Molecular Weight

289.4 g/mol

IUPAC Name

N-naphthalen-1-ylthiophene-2-sulfonamide

InChI

InChI=1S/C14H11NO2S2/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H

InChI Key

QWMMZMCPCHWSCU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3

solubility

5.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent/Modification Biological Activity Source
N-(1-Naphthyl)-2-thiophenesulfonamide C₁₄H₁₁NO₂S₂ 289.37 g/mol* 1-Naphthyl Not explicitly reported N/A
SR3335 C₁₃H₉F₆NO₂S₂ 401.33 g/mol 4-(Trifluoromethyl)phenyl RORα inverse agonist (in vivo)
STF-083010 C₁₅H₁₃NO₃S₂ 327.40 g/mol 2-Hydroxy-1-naphthylmethylene IRE1α inhibitor (30 μM efficacy)
N-(2-Ethoxyphenyl)-2-thiophenesulfonamide C₁₂H₁₃NO₃S₂ 283.37 g/mol 2-Ethoxyphenyl Not specified

*Calculated based on analogous structures.

Key Observations:
  • SR3335’s trifluoromethylphenyl group enhances metabolic stability and binding affinity to nuclear receptors like RORα, as demonstrated in murine models . STF-083010’s 2-hydroxy-1-naphthylmethylene group confers specificity for IRE1α inhibition, likely due to hydrogen bonding with the hydroxyl group .
  • Biological Activity :

    • Sulfonamides with aromatic substituents (e.g., naphthyl, phenyl) often target enzymes or receptors involved in metabolic or signaling pathways. For example, STF-083010’s inhibitory activity against IRE1α highlights the role of sulfonamides in modulating stress responses .

Physicochemical Properties

  • Solubility and Stability :

    • Naphthyl-substituted sulfonamides (e.g., STF-083010) may exhibit lower aqueous solubility compared to phenyl analogs due to increased hydrophobicity. Fluorinated derivatives like SR3335 balance solubility and lipophilicity, improving bioavailability .
    • Regulatory data for thiophenium sulfonamide salts () suggest that polyfluoroalkyl substituents necessitate stringent handling protocols, indicating that fluorination impacts both reactivity and toxicity .
  • Synthetic Routes :

    • Analogous compounds (e.g., N-(phenylmethylene)-2-thiophenesulfonamide) are synthesized via condensation reactions between amines and sulfonyl chlorides . The target compound may follow a similar pathway using 1-naphthylamine.

Preparation Methods

Key Steps

  • Reagent Preparation :

    • 2-Thiophenesulfonyl chloride : Synthesized via chlorosulfonation of thiophene-2-sulfonic acid using thionyl chloride (SOCl<sub>2</sub>) or phosphorus pentachloride (PCl<sub>5</sub>).

    • 1-Naphthylamine : Commercially available or synthesized via reduction of 1-nitronaphthalene.

  • Reaction Conditions :

    • Base : Triethylamine (Et<sub>3</sub>N) or pyridine to neutralize HCl byproducts.

    • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

    • Temperature : Room temperature (20–25°C) or reflux (40–60°C).

  • Example Protocol :

    • Reagents : 2-Thiophenesulfonyl chloride (1.0 eq), 1-naphthylamine (1.1 eq), Et<sub>3</sub>N (2.0 eq).

    • Procedure : Stir at RT for 4–6 hours, filter, and crystallize from ethanol.

Parameter Value Reference
Yield70–85%
Purity>95% (HPLC)
Reaction Time4–6 hours

Microwave-Assisted Synthesis

Microwave (MW) irradiation accelerates S<sub>N</sub>Ar reactions, reducing reaction times and improving yields. This method is particularly effective for sterically hindered substrates.

Key Steps

  • Reagents :

    • 2-Thiophenesulfonyl chloride, 1-naphthylamine, cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) or potassium phosphate (K<sub>3</sub>PO<sub>4</sub>).

    • Solvent : DMF or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions :

    • Temperature : 80–120°C (MW heating).

    • Time : 25–30 minutes.

Example Protocol :

  • Reagents : 2-Thiophenesulfonyl chloride (1.0 eq), 1-naphthylamine (1.1 eq), Cs<sub>2</sub>CO<sub>3</sub> (1.5 eq).

  • Procedure : MW irradiation at 100°C for 25 minutes, dilute with water, extract with CH<sub>2</sub>Cl<sub>2</sub>, and purify.

Parameter Value Reference
Yield90–94%
Purity>90% (LC/MS)
Reaction Time25 minutes

Coupling Reagents for Sterically Hindered Systems

For substrates with poor solubility or steric hindrance, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance efficiency.

Key Steps

  • Reagents :

    • 2-Thiophenesulfonyl chloride, 1-naphthylamine, DCC, 4-dimethylaminopyridine (DMAP).

    • Solvent : THF or dichloroethane (DCE).

  • Reaction Conditions :

    • Temperature : 0°C → RT.

    • Time : 12–24 hours.

Example Protocol :

  • Reagents : 2-Thiophenesulfonyl chloride (1.0 eq), 1-naphthylamine (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).

  • Procedure : Stir at 0°C for 2 hours, then RT for 24 hours. Filter dicyclohexylurea (DCU), and recrystallize.

Parameter Value Reference
Yield75–80%
Purity>95% (NMR)
Reaction Time24 hours

Alternative Synthetic Routes

Gewald Reaction for Thiophene Core

For thiophene ring construction, the Gewald reaction (α-ketone + nitrile + S<sub>8</sub>) may be employed, followed by sulfonation.

  • Gewald Reaction :

    • Reagents : p-Tert-butyl cyclohexanone, malononitrile, S<sub>8</sub>, EtOH, Et<sub>3</sub>N.

    • Product : 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

  • Sulfonation :

    • Reagents : Chlorosulfonic acid (ClSO<sub>3</sub>H), sulfonamide formation with 1-naphthylamine.

Metal-Catalyzed Coupling

Manganese (Mn)-catalyzed N-alkylation of sulfonamides with alcohols offers an alternative route under borrowing hydrogen conditions.

  • Reagents :

    • 2-Thiophenesulfonamide, 1-naphthyl alcohol, Mn(I) pincer catalyst, K<sub>2</sub>CO<sub>3</sub>.

    • Solvent : Xylene.

  • Conditions :

    • Temperature : 150°C.

    • Time : 24 hours.

Parameter Value Reference
Yield86%
Purity>95% (NMR)
Reaction Time24 hours

Challenges and Optimization

Steric Hindrance

The bulky 1-naphthyl group may reduce reaction rates. MW irradiation or polar aprotic solvents (e.g., DMF) mitigate this by enhancing solubility and reactivity.

Solubility Issues

Low aqueous solubility of intermediates can be addressed through:

  • Phase-Transfer Catalysis : Crown ethers or ionic liquids.

  • Solvent Optimization : NMP or DCE for non-polar substrates.

Analytical Characterization

NMR Spectroscopy

  • <sup>1</sup>H NMR : Peaks at δ 7.8–8.2 ppm (naphthyl), δ 6.8–7.0 ppm (thiophene), δ 2.5–3.5 ppm (sulfonamide NH).

  • <sup>13</sup>C NMR : Carbonyl at δ 145–150 ppm (sulfonamide).

Mass Spectrometry

  • ESI-MS : [M+H]<sup>+</sup> peak at m/z 299.07 (C<sub>13</sub>H<sub>11</sub>NOS<sub>2</sub>).

Comparative Data

Method Yield Purity Time Solvent Reference
Direct Sulfonylation70–85%>95%4–6 hrsDCM/DMF
MW-Assisted90–94%>90%25 minsDMF/NMP
Coupling Reagents75–80%>95%24 hrsTHF/DCE
Mn-Catalyzed Alkylation86%>95%24 hrsXylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.